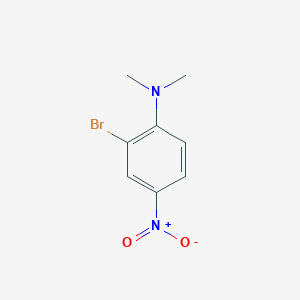

2-bromo-N,N-dimethyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITKZBWMJBVSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397196 | |

| Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64230-23-5 | |

| Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline from 4-nitroaniline

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to produce 2-bromo-N,N-dimethyl-4-nitroaniline, a valuable substituted aniline intermediate in the development of complex organic molecules. Starting from the readily available precursor 4-nitroaniline, this document details a robust two-step synthetic strategy: an initial N,N-dimethylation followed by a regioselective bromination. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, causality behind experimental choices, and field-proven, self-validating protocols. Emphasis is placed on mechanistic elucidation, practical execution, safety, and analytical characterization of the intermediate and final product.

Introduction and Strategic Overview

The synthesis of polysubstituted anilines is a cornerstone of modern organic and medicinal chemistry. The target molecule, this compound, incorporates three key functional groups on the aromatic ring: a strongly electron-donating dimethylamino group, a strongly electron-withdrawing nitro group, and a synthetically versatile bromine atom. This unique electronic and functional arrangement makes it a strategic precursor for creating a diverse range of compounds, particularly in the fields of dye chemistry and pharmaceutical development.

The synthetic approach delineated in this guide proceeds via a logical two-step sequence designed to control regioselectivity and maximize yield.

-

Step 1: N,N-Dimethylation of 4-nitroaniline. The primary amine of the starting material is first converted to a tertiary amine. This transformation is critical as it significantly increases the electron-donating strength of the amino group, thereby powerfully activating the aromatic ring for the subsequent electrophilic substitution.

-

Step 2: Regioselective Bromination. The resulting intermediate, N,N-dimethyl-4-nitroaniline, undergoes electrophilic aromatic substitution. The powerful ortho-, para-directing nature of the dimethylamino group, coupled with the para-position being blocked by the nitro group, selectively directs the incoming bromine electrophile to the ortho position.

This strategic sequencing ensures the desired isomer is formed with high fidelity.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and products is fundamental for safe handling, effective purification, and accurate characterization.

| Property | 4-Nitroaniline (Starting Material) | N,N-Dimethyl-4-nitroaniline (Intermediate)[1][2] | This compound (Final Product)[3] |

| Molecular Formula | C₆H₆N₂O₂ | C₈H₁₀N₂O₂ | C₈H₉BrN₂O₂ |

| Molecular Weight | 138.12 g/mol | 166.18 g/mol [1] | 245.07 g/mol [3] |

| Appearance | Yellow to orange crystalline solid | Yellow to bright yellow crystalline powder[2] | Solid |

| Melting Point | 146-149 °C | 161-169 °C[2] | Not specified |

| CAS Number | 100-01-6 | 100-23-2[1][2] | 64230-23-5[3] |

| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and ether. | Insoluble in water; soluble in dichloromethane and hot methanol.[4] | Not specified |

Synthetic Workflow and Mechanism

The overall transformation is a prime example of leveraging directing group effects in electrophilic aromatic substitution.

Overall Synthetic Workflow

The two-step process can be visualized as a linear progression from the starting material to the final product.

Caption: High-level workflow for the synthesis.

Reaction Mechanisms

Step 1: N,N-Dimethylation

The N,N-dimethylation of an aniline can be achieved through various methods. One common and effective method is reductive amination using formaldehyde as the source of the methyl groups and a reducing agent. The reaction proceeds via the formation of an iminium ion, which is then reduced. When performed twice, this yields the dimethylated product. Another classic approach involves direct alkylation with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to neutralize the acid formed.

Step 2: Electrophilic Aromatic Bromination

This step is a classic electrophilic aromatic substitution.

Caption: Simplified mechanism of electrophilic bromination.

The powerful electron-donating dimethylamino group activates the ring, making it highly susceptible to electrophilic attack. It directs the incoming electrophile (Br⁺) to the ortho and para positions. Since the para position is occupied by the nitro group, substitution occurs exclusively at one of the vacant ortho positions.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including but not limited to safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Synthesis of N,N-Dimethyl-4-nitroaniline (Intermediate)

This protocol is adapted from established methods for the N,N-dimethylation of anilines.[5] While the cited procedure uses 4-bromoaniline, the reactivity of the amino group is analogous, and the conditions are suitable for 4-nitroaniline.

Materials:

-

4-nitroaniline

-

Paraformaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroaniline (1 equivalent), paraformaldehyde (5.4 equivalents), and sodium cyanoborohydride (5.4 equivalents) to tetrahydrofuran (THF).

-

With stirring, slowly add glacial acetic acid (5.4 equivalents) dropwise to the mixture at room temperature (23 °C).

-

Heat the reaction mixture to 50 °C and maintain stirring for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully transfer the reaction mixture to a separatory funnel and partition it between a saturated aqueous sodium bicarbonate solution and diethyl ether. Caution: Gas evolution (CO₂) may occur.

-

Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Combine all organic extracts and wash sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid, N,N-dimethyl-4-nitroaniline, can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield a yellow crystalline product.

-

Characterization: Confirm the identity and purity of the intermediate by measuring its melting point (expected: 161-169 °C)[2] and acquiring ¹H NMR, ¹³C NMR, and IR spectra.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on standard procedures for the selective monobromination of activated anilines.[6]

Materials:

-

N,N-Dimethyl-4-nitroaniline (from Protocol 1)

-

Liquid Bromine (Br₂) (EXTREMELY TOXIC AND CORROSIVE)

-

Glacial Acetic Acid

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize HBr gas), dissolve N,N-dimethyl-4-nitroaniline (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In the dropping funnel, prepare a solution of liquid bromine (1.05 equivalents) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction is typically rapid, and a color change will be observed.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into a beaker containing a stirred, cold saturated solution of sodium thiosulfate to destroy any excess bromine.

-

Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (~pH 8).

-

The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry.

-

If the product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Critical Safety Precautions

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

4-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Dimethyl Sulfate (Alternative Methylating Agent): Extremely toxic, carcinogenic, and corrosive. It is readily absorbed through the skin. All manipulations must be done in a fume hood with appropriate heavy-duty gloves.

-

Liquid Bromine: EXTREMELY DANGEROUS. It is highly toxic, corrosive, and causes severe, painful burns upon contact with skin.[7][8] Inhalation of its vapors can be fatal.[8][9]

-

Always handle liquid bromine in a certified chemical fume hood.[10]

-

Wear heavy-duty, chemically resistant gloves (e.g., nitrile is often recommended, but compatibility should be verified), a face shield, and safety goggles.[7][10]

-

Always have a neutralizing agent, such as a 1 M solution of sodium thiosulfate or sodium carbonate, readily available to manage spills.[8][10]

-

-

Glacial Acetic Acid: Corrosive and causes skin and eye burns. Work in a well-ventilated area.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Brominated organic waste and acidic/basic aqueous waste should be segregated into appropriate containers.

Conclusion

The synthesis of this compound from 4-nitroaniline is a well-defined, two-step process that serves as an excellent case study in synthetic strategy and the control of regioselectivity. By first increasing the activation of the aromatic ring through N,N-dimethylation and then performing a directed electrophilic bromination, the target molecule can be produced efficiently. The success of this synthesis relies on careful control of reaction conditions and strict adherence to safety protocols, particularly when handling highly hazardous reagents like liquid bromine. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this valuable chemical intermediate.

References

- Technical Support Center: Bromination of N,N-diethyl-4-nitroaniline - Benchchem.

-

N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem. Available at: [Link]

-

Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. Available at: [Link]

-

Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]

-

Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. Available at: [Link]

-

Student safety sheets 55 Bromine - CLEAPSS Science. Available at: [Link]

-

SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]

-

This compound | C8H9BrN2O2 | CID 3843363 - PubChem. Available at: [Link]

Sources

- 1. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethyl-4-nitroaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethyl-4-nitroaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. science.cleapss.org.uk [science.cleapss.org.uk]

- 9. tatachemicals.com [tatachemicals.com]

- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

An In-Depth Technical Guide to the Preparation of 2-bromo-N,N-dimethyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline, a valuable substituted aniline intermediate in medicinal chemistry and material science. This document moves beyond a mere recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, rigorous safety protocols, and detailed characterization methods. It is intended for an audience of researchers, scientists, and drug development professionals who require a robust and reproducible synthetic method.

Introduction and Significance

Polysubstituted anilines are privileged scaffolds in the development of novel chemical entities. The specific compound, this compound, incorporates three key functional groups onto a benzene ring: a dimethylamino group, a nitro group, and a bromine atom. This unique combination offers multiple avenues for further chemical modification. The strongly electron-donating dimethylamino group and the strongly electron-withdrawing nitro group create a "push-pull" electronic system, often imparting interesting photophysical or pharmacological properties. The bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

The logical and most common synthetic route to this compound is the regioselective electrophilic bromination of the commercially available precursor, N,N-dimethyl-4-nitroaniline.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation is an electrophilic aromatic substitution (EAS) reaction. The benzene ring of the substrate, N,N-dimethyl-4-nitroaniline, acts as a nucleophile, attacking an electrophilic bromine species.

-

Activating and Directing Effects: The N,N-dimethylamino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director. In this substrate, the directing effects of the two groups are synergistic. The powerful ortho, para-directing dimethylamino group dictates the position of substitution. Since the para position is already occupied by the nitro group, the incoming electrophile is directed to one of the ortho positions.

-

Generation of the Electrophile: Molecular bromine (Br₂) is not strongly electrophilic on its own. The reaction proceeds as the nucleophilic aromatic ring attacks one bromine atom of a Br-Br bond, displacing the other as a bromide ion (Br⁻). The polarity of the solvent can help to polarize the Br-Br bond, facilitating the attack.

The overall reaction is as follows:

Figure 1. Synthesis of this compound via electrophilic bromination.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations involving bromine must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| N,N-dimethyl-4-nitroaniline | 166.18 | 5.00 g | 30.1 | Starting material, yellow solid.[1] |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent. |

| Bromine (Br₂) | 159.81 | 1.62 mL (4.96 g) | 31.0 | EXTREMELY TOXIC & CORROSIVE . |

| Saturated Sodium Bisulfite (NaHSO₃) soln. | - | ~30 mL | - | For quenching excess bromine. |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~150 mL | - | For neutralization. |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |

| Ethanol (EtOH) | 46.07 | ~40 mL | - | Recrystallization solvent. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (30.1 mmol) of N,N-dimethyl-4-nitroaniline in 50 mL of glacial acetic acid. Stir until all the solid has dissolved. Cool the flask in an ice-water bath to 0-5 °C.

-

Bromine Addition: In the fume hood, carefully measure 1.62 mL (31.0 mmol) of liquid bromine and dissolve it in 10 mL of glacial acetic acid in a small dropping funnel. Add the bromine solution dropwise to the stirred aniline solution over 20-30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of potential di-brominated side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar than the starting material.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 500 mL beaker containing 100 mL of ice water. A yellow-orange precipitate should form.

-

Destroying Excess Bromine: While stirring, slowly add saturated sodium bisulfite solution dropwise until the reddish-orange color of bromine disappears and the solution becomes a lighter yellow.

-

Trustworthiness Check: This step is critical for safety, as it neutralizes the hazardous excess bromine before extraction.

-

-

Neutralization and Isolation: Place the beaker in an ice bath and slowly add saturated sodium bicarbonate solution in portions until gas evolution (CO₂) ceases and the pH of the mixture is neutral or slightly basic (pH 7-8). Filter the resulting solid precipitate using a Büchner funnel, washing the solid with cold water (2 x 30 mL).

-

Extraction (Optional but Recommended): For higher purity and yield, instead of direct filtration after neutralization, the aqueous mixture can be transferred to a separatory funnel and extracted with dichloromethane (3 x 40 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts (if extraction was performed) or the redissolved crude solid over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

Chemical synthesis, particularly involving bromine, demands strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

-

Bromine (Br₂):

-

Hazards: Bromine is extremely toxic, highly corrosive, and a strong oxidizing agent.[1][2] It can cause severe, painful burns on skin contact and is fatal if inhaled.[1] Vapors are dense and irritating to the respiratory system.[2]

-

Handling: Always handle liquid bromine and its solutions in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.[3][4]

-

Spills: Have a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to treat any spills.[4] For small spills, confine the area and absorb with an inert material. For large spills, evacuate the area and contact emergency services.[3]

-

-

Glacial Acetic Acid: Corrosive and causes skin and eye burns. Use in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value / Expected Data | Source/Notes |

| Molecular Formula | C₈H₉BrN₂O₂ | [5][6] |

| Molecular Weight | 245.07 g/mol | [5][6] |

| Appearance | Yellow to Orange Solid | Expected |

| Melting Point | To be determined experimentally | A sharp melting range indicates high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3 ppm (d, 1H) , ~8.0 ppm (dd, 1H) , ~6.8 ppm (d, 1H) , ~2.8 ppm (s, 6H) | Predicted chemical shifts. The aromatic region is estimated based on the similar compound 2-bromo-4-nitroaniline.[4] The singlet corresponds to the two methyl groups of the N,N-dimethyl moiety. |

| ¹³C NMR (CDCl₃, 100 MHz) | To be determined experimentally | Expect ~6 unique carbon signals: 4 aromatic carbons (2 quaternary, 2 tertiary), 1 carbon for the two equivalent methyl groups, and potentially another aromatic signal depending on symmetry. |

| FT-IR (KBr) | To be determined experimentally | Expect strong peaks around 1500-1550 cm⁻¹ and 1330-1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low or No Yield | Incomplete reaction; starting material is of poor quality. | Confirm reaction completion with TLC. Use fresh, pure N,N-dimethyl-4-nitroaniline. |

| Formation of Multiple Products (seen on TLC) | Reaction temperature was too high, leading to di-bromination. | Repeat the reaction, ensuring the temperature is maintained below 10 °C during bromine addition. |

| Product is an Oily Substance, not a Solid | Impurities are present, depressing the melting point. | Re-purify the product. Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) may be necessary. |

| Starting material remains after 3 hours | Insufficient brominating agent or deactivation of bromine. | Add a slight excess of bromine solution (e.g., 0.05 equivalents) and monitor by TLC. Ensure no water was introduced prematurely. |

References

- Vertex AI Search. (2024). Bromination safety.

- Chemical Education Xchange. (n.d.). Safety.

- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.

- Standard Operating Procedure. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- CymitQuimica. (n.d.). This compound.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

-

ChemSynthesis. (2025). N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

-

YouTube. (2020). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. Retrieved from [Link]

- PubChem. (n.d.). This compound.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-BROMO-4-NITROANILINE CAS#: 13296-94-1 [m.chemicalbook.com]

- 5. This compound | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the N,N-Dimethylation of 2-Bromo-4-Nitroaniline

Introduction

The synthesis of N,N-dimethyl-2-bromo-4-nitroaniline is a critical transformation in the development of various specialty chemicals, including dyes, pigments, and pharmaceutical intermediates. The introduction of the dimethylamino group significantly alters the electronic properties and reactivity of the aromatic ring, making this compound a valuable building block. However, the presence of both a sterically demanding ortho-bromo substituent and a strongly electron-withdrawing para-nitro group presents unique challenges for the N,N-dimethylation of the primary amino group. The reduced nucleophilicity of the amine requires robust and carefully optimized reaction conditions to achieve high yields and purity.

This technical guide provides a comprehensive overview of the primary synthetic routes for the N,N-dimethylation of 2-bromo-4-nitroaniline, with a focus on the underlying mechanisms and the rationale behind the selection of specific reagents and conditions. We will delve into the classic Eschweiler-Clarke reaction, explore alternative reductive amination protocols, and discuss traditional N-alkylation methods, offering detailed experimental procedures and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Primary Synthetic Route: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective and widely used method for the N,N-dimethylation of primary and secondary amines.[1] It employs an excess of formic acid and formaldehyde to achieve exhaustive methylation, advantageously stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[1][2] This method is particularly well-suited for the synthesis of N,N-dimethyl-2-bromo-4-nitroaniline due to its efficacy with electron-deficient anilines, albeit potentially requiring more forcing conditions.

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a two-step reductive amination sequence for each methyl group addition. The key steps are:

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine. The driving force for this step is the irreversible loss of carbon dioxide.[1]

-

Second Methylation: The resulting secondary amine, being more nucleophilic than the starting primary amine, rapidly undergoes the same sequence of iminium ion formation and reduction to yield the final tertiary amine.

The formation of the tertiary amine is generally more favorable, and the reaction is driven to completion by using an excess of the methylating agents.[1]

Caption: Mechanism of the Eschweiler-Clarke Reaction for 2-bromo-4-nitroaniline.

Experimental Protocol: Eschweiler-Clarke Synthesis of N,N-dimethyl-2-bromo-4-nitroaniline

This protocol is a representative procedure adapted from general methods for the Eschweiler-Clarke reaction on anilines. Optimization may be required based on laboratory-specific conditions and desired purity.

Materials:

-

2-Bromo-4-nitroaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution (5 M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-4-nitroaniline (1.0 eq).

-

Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq) followed by an excess of aqueous formaldehyde solution (e.g., 5-10 eq).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Basification: Slowly neutralize the mixture with a 5 M sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude N,N-dimethyl-2-bromo-4-nitroaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Excess Reagents: The use of excess formic acid and formaldehyde is crucial to drive the reaction to completion, ensuring the formation of the tertiary amine and minimizing the presence of mono-methylated or unreacted starting material.[1]

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction, particularly for the less nucleophilic 2-bromo-4-nitroaniline.

-

Aqueous Work-up and Basification: The acidic reaction mixture is neutralized to deprotonate the amine product, rendering it soluble in organic solvents for extraction.

Alternative Synthetic Methodologies

While the Eschweiler-Clarke reaction is often the method of choice, other synthetic strategies can be employed, each with its own set of advantages and disadvantages.

Reductive Amination with Sodium Cyanoborohydride (Borch Reaction)

This method offers a milder alternative to the Eschweiler-Clarke reaction.[3] Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces iminium ions over carbonyl groups.[4]

Mechanism: The reaction follows a similar pathway to the Eschweiler-Clarke reaction, with the initial formation of an iminium ion from the aniline and formaldehyde. However, the hydride source is NaBH₃CN instead of formic acid. The pH control is critical for the success of this reaction.[3]

Caption: Workflow for the Borch reductive amination.

Experimental Protocol (Adapted from general procedures for 4-bromoaniline): [5]

-

Reaction Setup: To a solution of 2-bromo-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., methanol or THF), add formaldehyde (2.2 eq).

-

pH Adjustment: Adjust the pH of the mixture to 6-7 with glacial acetic acid.

-

Reducing Agent Addition: Add sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Follow a similar aqueous work-up, extraction, and purification procedure as described for the Eschweiler-Clarke reaction.

N-Alkylation with Methyl Halides or Dimethyl Sulfate

Direct alkylation of the amine with methyl iodide or dimethyl sulfate in the presence of a base is a traditional method. However, it is often plagued by over-alkylation, leading to the formation of quaternary ammonium salts, and the reagents are highly toxic.[6] For a deactivated amine like 2-bromo-4-nitroaniline, this method can be sluggish and may require strong bases and elevated temperatures.

Experimental Protocol (Conceptual):

-

Reaction Setup: Dissolve 2-bromo-4-nitroaniline (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.5 eq).

-

Alkylating Agent Addition: Add methyl iodide or dimethyl sulfate (2.2 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to facilitate the reaction, monitoring by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.

Comparison of Synthetic Methods

| Method | Reagents | Advantages | Disadvantages |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | - High yield- No quaternary salt formation[1]- Inexpensive reagents | - Requires high temperatures- Strong acid can be problematic for sensitive substrates |

| Borch Reaction | Formaldehyde, NaBH₃CN | - Milder reaction conditions[3]- High selectivity for iminium ions[4] | - NaBH₃CN is toxic and requires careful handling- pH control is critical[3] |

| N-Alkylation | Methyl Iodide/Sulfate, Base | - Well-established method | - Risk of over-alkylation[6]- Toxic and carcinogenic reagents- May require harsh conditions for deactivated anilines |

Purification and Characterization

The final product, N,N-dimethyl-2-bromo-4-nitroaniline, is a solid at room temperature.[7] Purification is most commonly achieved by:

-

Recrystallization: Using a solvent system like ethanol/water or isopropanol.

-

Column Chromatography: On silica gel, using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate).

Characterization of the purified product should be performed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the two methyl groups.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

FTIR Spectroscopy: To identify functional groups.

Conclusion

The N,N-dimethylation of 2-bromo-4-nitroaniline is a challenging yet achievable transformation that is crucial for the synthesis of various fine chemicals. The Eschweiler-Clarke reaction stands out as a robust and reliable method, offering high yields and avoiding the common pitfalls of over-alkylation. While alternative methods like the Borch reaction provide milder conditions, they introduce their own set of challenges, such as reagent toxicity and the need for strict pH control. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable scientists and drug development professionals to successfully synthesize N,N-dimethyl-2-bromo-4-nitroaniline.

References

- (Reference details to be populated

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Course Hero. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

-

Eschweiler-Clarke Reaction. SynArchive. [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health (NIH). [Link]

-

Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]

-

Borch Reductive Amination. Chem-Station Int. Ed.. [Link]

- (Reference details to be populated

- (Reference details to be populated

-

m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

-

2-bromo-N,N-dimethyl-4-nitroaniline. PubChem. [Link]

- (Reference details to be populated

- (Reference details to be populated

-

N-Dimethylation of aromatic nitro-amines. Sciencemadness.org. [Link]

- (Reference details to be populated

-

Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

- (Reference details to be populated

- (Reference details to be populated

-

A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

Physical and chemical properties of 2-bromo-N,N-dimethyl-4-nitroaniline

An In-Depth Technical Guide to 2-bromo-N,N-dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a substituted aromatic amine of significant interest in synthetic organic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its handling, reactivity, and potential applications, grounded in established scientific principles.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aniline derivative. The presence of a bromine atom, a nitro group, and a dimethylamino group on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N,N-Dimethyl-2-bromo-4-nitroaniline, (2-bromo-4-nitrophenyl)dimethylamine[1][2] |

| CAS Number | 64230-23-5[1][2][3][4] |

| Molecular Formula | C₈H₉BrN₂O₂[1][2][3] |

| Molecular Weight | 245.07 g/mol [1][3] |

| InChI Key | SITKZBWMJBVSID-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, purification, and reaction conditions. This compound is a solid at room temperature.[2]

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | 97% - 98% | [2][4] |

Solubility Profile

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of organic compounds. For this compound, various spectroscopic data sets are available in public databases.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, are used to confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight.[1] The fragmentation pattern can also provide clues about the molecule's structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1] Characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the amine, and C-H bonds of the aromatic ring and methyl groups would be expected.

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like this nitroaniline derivative.[1]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its functional groups. The dimethylamino group is a strong activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The bromine atom is a deactivating but ortho-, para-directing group. This substitution pattern makes the molecule an interesting substrate for various transformations.

The presence of the bromine atom opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization followed by coupling or substitution reactions.[7]

Experimental Protocol: Purification by Recrystallization

Purity is paramount in research and drug development. Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Step-by-Step Methodology

-

Solvent Selection: Based on the solubility of similar compounds, ethanol or a mixture of ethanol and water could be a suitable solvent system.[6]

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of the solvent until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the purified compound to crystallize. The cooling process can be further slowed by insulating the flask.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Workflow for Recrystallization

Sources

- 1. This compound | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) of 2-bromo-N,N-dimethyl-4-nitroaniline

An In-depth Technical Guide to the Spectroscopic Profile of 2-bromo-N,N-dimethyl-4-nitroaniline

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a substituted aromatic amine of interest in synthetic chemistry and materials science. As direct experimental spectra for this specific compound are not widely published in peer-reviewed literature, this document synthesizes data from established spectral databases and leverages established principles of spectroscopic interpretation, drawing comparisons with closely related analogues to provide a robust and scientifically grounded characterization. This approach mirrors the process a research scientist would undertake to confirm the identity and purity of a newly synthesized or commercial compound.

Molecular Identity and Structural Framework

A complete spectroscopic analysis begins with a clear understanding of the molecule's fundamental properties.

Molecular Details:

-

IUPAC Name: this compound[1]

-

CAS Number: 64230-23-5[1]

-

Molecular Formula: C₈H₉BrN₂O₂[1]

-

Physical Form: Solid[3]

The structure features a benzene ring substituted with three key functional groups that dictate its spectroscopic signature: a strong electron-donating dimethylamino group, a strong electron-withdrawing nitro group, and an electronegative bromine atom. The relative positions of these groups create a unique electronic environment and a distinct substitution pattern that is readily elucidated by NMR, IR, and MS techniques.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is the most appropriate "hard" ionization technique, as it induces reproducible fragmentation, creating a molecular fingerprint that confirms the structure.[4]

Expected Mass Spectrum Data (Electron Ionization):

| m/z (Mass-to-Charge Ratio) | Proposed Assignment | Key Features & Rationale |

| 244 / 246 | [M]⁺˙ (Molecular Ion) | The presence of two peaks of nearly equal intensity is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[4] This immediately confirms the presence of bromine and establishes the molecular weight. |

| 229 / 231 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group, a common initial fragmentation for N,N-dialkylanilines. The bromine isotopic pattern is retained. |

| 198 / 200 | [M - NO₂]⁺ | Loss of a nitro radical (•NO₂), a characteristic fragmentation for aromatic nitro compounds. |

| 166 | [M - Br]⁺ | Loss of a bromine radical. This fragment is a singlet (no isotopic pattern) and corresponds to the N,N-dimethyl-4-nitroaniline radical cation. |

| 119 | [M - Br - NO₂]⁺ | Sequential loss of both the bromo and nitro groups, resulting in the N,N-dimethylaniline radical cation. |

Fragmentation Logic & Workflow:

The fragmentation process under EI begins with the formation of the molecular radical cation, [C₈H₉BrN₂O₂]⁺˙. This high-energy species then fragments through predictable pathways governed by the stability of the resulting ions and neutral losses. The dimethylamino group facilitates α-cleavage (loss of •CH₃), while the nitro and bromo groups are readily lost as radicals.

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the nitro, amino, and aromatic moieties.

Experimental Protocol: KBr Pellet Technique A standard and reliable method for solid samples involves the KBr pellet technique.[5]

-

Preparation: Finely grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the homogenous powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (N-CH₃) |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1515 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| ~1340 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

| ~1220 | C-N Stretch | Aromatic Amine |

| ~820 | C-H Out-of-plane Bend | Aromatic (para-substituted pattern) |

| ~650 | C-Br Stretch | Bromo Group |

Interpretive Insights: The two strong bands around 1515 cm⁻¹ and 1340 cm⁻¹ are definitive evidence for the nitro group.[5] The presence of aliphatic C-H stretches confirms the methyl groups, distinguishing the molecule from its primary amine analog, 2-bromo-4-nitroaniline. The C-Br stretch is often weak and falls in the fingerprint region, but its presence is expected around 650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for an unambiguous structural assignment.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.[6]

-

Dissolution: Transfer the solid to a clean NMR tube and dissolve it in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for initial analysis due to its simpler solvent signal.[6]

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher), using tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct regions: the downfield aromatic region, and the upfield aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~8.45 | d (doublet) | 1H | J ≈ 2.5 Hz |

| H-5 | ~8.10 | dd (doublet of doublets) | 1H | J ≈ 9.0, 2.5 Hz |

| H-6 | ~7.00 | d (doublet) | 1H | J ≈ 9.0 Hz |

| -N(CH₃)₂ | ~2.80 | s (singlet) | 6H | N/A |

Causality and Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The strong electron-withdrawing nitro group at C4 and the bromine at C2 significantly deshield the adjacent protons, pushing them downfield.

-

H-3: This proton is ortho to the powerful nitro group and meta to the amino group, making it the most deshielded aromatic proton. It appears as a doublet due to coupling with H-5 (meta-coupling, ⁴J).

-

H-5: This proton is ortho to the nitro group and coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling, ³J), resulting in a doublet of doublets.

-

H-6: This proton is ortho to the strongly electron-donating dimethylamino group, which shields it significantly relative to the other aromatic protons. It appears as a doublet due to coupling with H-5.

-

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 6H. Its chemical shift around 2.80 ppm is characteristic for an N,N-dimethylaniline system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the substitution pattern, all 8 carbon atoms are expected to be unique.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-N(CH₃)₂ | ~152 | Attached to the electron-donating nitrogen atom (ipso-carbon). |

| C-NO₂ | ~145 | Attached to the electron-withdrawing nitro group (ipso-carbon). |

| C-Br | ~115 | Attached to bromine (ipso-carbon); shielded by halogen effect. |

| C-3 | ~128 | Deshielded by the adjacent nitro group. |

| C-5 | ~125 | Deshielded by the adjacent nitro group. |

| C-6 | ~118 | Shielded by the adjacent amino group. |

| C1 (unassigned) | ~140 | Quaternary carbon influenced by both Br and NO₂. |

| -N(CH₃)₂ | ~45 | Typical chemical shift for N-methyl carbons in anilines. |

Interpretive Insights: The chemical shifts of the aromatic carbons are heavily influenced by the electronic effects of the substituents. Carbons directly attached to the electron-donating amino group (C-6) are shifted upfield (shielded), while those attached to or near the electron-withdrawing nitro group (C-3, C-4, C-5) are shifted downfield (deshielded). The ipso-carbons (C-Br, C-NO₂, C-N) have characteristic shifts that confirm the substitution pattern.

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of all data points to build an irrefutable case for the molecular structure.

-

MS confirms the molecular weight (244/246 amu) and the presence of one bromine atom.

-

IR confirms the presence of key functional groups: nitro (-NO₂), dimethylamino (-N(CH₃)₂), and the aromatic ring with a C-Br bond.

-

¹H NMR confirms the 1,2,4-trisubstitution pattern on the aromatic ring and the presence of a six-proton singlet for the dimethylamino group. The distinct chemical shifts and coupling constants (ortho and meta) are only consistent with this specific isomer.

-

¹³C NMR confirms the presence of eight unique carbon environments, including the aliphatic methyl carbons and the six distinct aromatic carbons, whose shifts are consistent with the known electronic effects of the substituents.

Together, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally confirms the identity of the sample as this compound.

References

-

Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o480. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3843363, this compound. PubChem. [Link]

-

Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: This is a general authoritative textbook reference for spectroscopic principles, URL not applicable for a specific edition).

Sources

The Definitive Guide to Crystal Structure Analysis of Substituted Nitroanilines: From Synthesis to Supramolecular Architecture

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of substituted nitroanilines. It provides a comprehensive overview of the principles and practices of crystal structure analysis, offering field-proven insights into experimental design, data interpretation, and the profound impact of molecular substitution on solid-state architecture. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable crystallographic data.

The Significance of Substituted Nitroanilines: More Than Just Molecules

Substituted nitroanilines are a fascinating class of organic compounds that form the bedrock of numerous applications, ranging from the development of advanced non-linear optical (NLO) materials to the design of potent pharmaceutical agents.[1][2][3] The presence of both a strong electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) on the aniline scaffold creates a significant molecular dipole moment. This inherent electronic asymmetry is the primary driver for many of their bulk properties, but it is the precise arrangement of these molecules in the crystalline state—their supramolecular architecture—that ultimately governs their function.

The ability to predict and control the three-dimensional packing of these molecules is paramount. For instance, the NLO response of a material is critically dependent on the non-centrosymmetric arrangement of molecules in the crystal lattice.[1] In the pharmaceutical realm, the specific polymorphic form of a drug, which is a direct consequence of different crystal packing, can have profound effects on its solubility, bioavailability, and stability.[4] Therefore, a thorough understanding of the crystal structures of substituted nitroanilines is not merely an academic exercise but a crucial step in the rational design of functional materials and effective therapeutics.

This guide will equip you with the fundamental knowledge and practical protocols to confidently undertake the crystal structure analysis of this important class of compounds.

The Crystallographer's Toolkit: Unveiling the Solid State with Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[5] This powerful analytical technique allows us to generate a three-dimensional map of the electron density within the crystal, from which we can deduce the positions of individual atoms, bond lengths, bond angles, and the nature of intermolecular interactions.

The fundamental principle of SC-XRD lies in the interaction of a monochromatic X-ray beam with the ordered array of atoms in a crystal. The electrons of the atoms scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of discrete spots. The geometry and intensity of this diffraction pattern are directly related to the crystal's internal structure.[5]

The Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following protocol outlines the standard workflow for the single-crystal X-ray diffraction analysis of substituted nitroanilines.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Art of the Science):

-

Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (free from cracks and twinning).[5]

-

Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal will produce a sharp, well-resolved diffraction pattern.

-

Common Techniques for Substituted Nitroanilines:

-

Slow Evaporation: This is often the most successful method.[6][7] A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical as it can influence the resulting polymorph.[4][7]

-

Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds.[8] A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization. The rate of cooling is crucial; rapid cooling often leads to the formation of small, poorly-formed crystals.[9]

-

-

Pro-Tip: Purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[7]

-

-

Crystal Mounting:

-

Objective: To mount a selected single crystal on a goniometer head for data collection.

-

Procedure:

-

Under a microscope, select a crystal with well-defined faces and no visible defects.

-

Using a cryoloop or a fine glass fiber coated with a small amount of paratone-N oil or grease, carefully pick up the selected crystal.

-

Mount the loop or fiber onto the goniometer head of the diffractometer.

-

For low-temperature data collection (highly recommended to reduce thermal motion and improve data quality), the crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

-

-

Data Collection:

-

Objective: To measure the intensities and positions of the diffracted X-ray beams.

-

Procedure:

-

The mounted crystal is centered in the X-ray beam.

-

A modern diffractometer, equipped with a sensitive detector (e.g., a CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is rotated.

-

The instrument software automatically indexes the diffraction pattern to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected to ensure data completeness and redundancy.

-

-

-

Data Reduction and Structure Solution:

-

Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

-

Software: Programs like SHELX[10] or Olex2 are commonly used.

-

Steps:

-

Integration: The intensities of the diffraction spots are integrated.

-

Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged.

-

Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, are used to determine the phases of the structure factors and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

-

-

-

Structure Refinement:

-

Objective: To optimize the initial structural model to best fit the experimental diffraction data.

-

Procedure:

-

The atomic positions and anisotropic displacement parameters are refined using a least-squares minimization algorithm.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final model is evaluated based on goodness-of-fit indicators (e.g., R-factors) and by examining the residual electron density map for any significant unassigned peaks.

-

-

The logical flow of the experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for single-crystal X-ray structure analysis.

Deciphering the Architecture: Intermolecular Interactions in Substituted Nitroaniline Crystals

The solid-state structure of a substituted nitroaniline is a delicate balance of various intermolecular forces. Understanding these interactions is key to predicting and controlling the crystal packing.

The Dominance of Hydrogen Bonding

The amino (-NH₂) and nitro (-NO₂) groups are potent hydrogen bond donors and acceptors, respectively. Consequently, hydrogen bonding is a primary directing force in the crystal packing of nitroanilines.[11][12]

-

N-H···O Hydrogen Bonds: The most prevalent hydrogen bonding motif involves the interaction between the amino protons and the oxygen atoms of the nitro group.[11] These interactions can lead to the formation of various supramolecular synthons, such as dimers, chains, and sheets.[12][13] In many 2-nitroaniline derivatives, an intramolecular N-H···O hydrogen bond forms a six-membered ring, which can influence the overall molecular conformation and subsequent intermolecular interactions.[13][14]

-

Three-Center Hydrogen Bonds: It is common for an amino proton to interact with both oxygen atoms of a single nitro group, forming a bifurcated or three-center hydrogen bond.[11]

The Subtle Influence of π-π Stacking and Other Weak Interactions

Beyond hydrogen bonding, other weaker interactions play a significant role in stabilizing the crystal lattice:

-

π-π Stacking: The aromatic rings of nitroaniline molecules can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-deficient π system of a neighboring ring. These interactions often lead to offset or herringbone packing arrangements.[4]

-

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving aromatic C-H donors and nitro oxygen or aromatic π-system acceptors also contribute to the overall packing energy.[15]

-

Halogen Bonding and Other Interactions: The introduction of other substituents can introduce additional intermolecular interactions, such as halogen bonding, which can further influence the crystal packing.

The interplay between these various interactions is complex and often leads to the formation of polymorphs—different crystal structures of the same compound.[4] The specific polymorph obtained can be highly dependent on the crystallization conditions.

The Role of the Substituent: Tailoring the Crystal Packing

The nature and position of substituents on the aniline ring have a profound impact on the crystal packing.[13][16][17] Substituents can influence the molecular conformation, the electronic properties of the molecule, and introduce new intermolecular interactions.

The logical relationship between substituent properties and the resulting crystal structure is illustrated below:

Caption: Influence of substituents on crystal structure.

For example, the introduction of a methyl group can sterically hinder certain packing arrangements while promoting others through weak C-H···O interactions.[4] A halogen substituent can introduce halogen bonding as a significant structure-directing interaction.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[15] The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties (such as the distance to the nearest atom inside or outside the surface) onto the Hirshfeld surface, we can generate a unique "fingerprint" plot for each type of intermolecular contact. This allows for a quantitative comparison of the relative importance of different interactions in directing the crystal packing. For instance, Hirshfeld analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts.[15]

Data Visualization and Analysis: Bringing the Crystal Structure to Life

Once a crystal structure has been solved and refined, visualization software is essential for its analysis and interpretation. Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is the industry standard for crystal structure visualization.[18][19][20][21]

Mercury allows for:

-

The generation of high-quality 3D images of molecules and crystal packing.[19]

-

The analysis of intermolecular contacts, including hydrogen bonds and other short contacts.

-

The calculation of geometric parameters, such as bond lengths, angles, and torsion angles.

-

The visualization of voids and channels within the crystal structure.

-

The generation of simulated powder diffraction patterns from single-crystal data.

Case Study: Comparative Analysis of Substituted Nitroaniline Crystal Structures

To illustrate the principles discussed above, the following table summarizes key crystallographic data for a selection of substituted nitroanilines.

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | Monoclinic | P2₁/n | N-H···O hydrogen bonds, π-π stacking | [1] |

| 2-Methyl-6-nitroaniline (Form 1) | C₇H₈N₂O₂ | Monoclinic | P2₁/c | Weak N-H···O hydrogen bonds, π-π stacking (herringbone) | [4] |

| 2-Methyl-6-nitroaniline (Form 2) | C₇H₈N₂O₂ | Monoclinic | P2₁/c | N-H···O, N-H···N hydrogen bonds | |

| 4-Iodo-3-nitroaniline | C₆H₅IN₂O₂ | Monoclinic | P2₁/n | N-H···O and N-H···N hydrogen bonds forming sheets | [22] |

| 5-Methyl-2-nitroaniline | C₇H₈N₂O₂ | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bond, intermolecular N-H···O hydrogen bonds forming tapes | [14] |

This comparative data highlights how subtle changes in substitution can lead to significant differences in crystal packing and the resulting supramolecular architecture.

Conclusion: A Forward Look

The crystal structure analysis of substituted nitroanilines is a vibrant and essential field of research. A deep understanding of the principles of crystallography and the nature of intermolecular forces is crucial for the rational design of new materials with tailored properties. The protocols and insights provided in this guide serve as a robust foundation for researchers seeking to explore the rich and complex solid-state chemistry of this important class of compounds. The continued development of high-throughput crystallization techniques and advanced computational methods for crystal structure prediction will undoubtedly accelerate the discovery of novel substituted nitroanilines with enhanced functionalities.

References

-

Crystal Structure Visualization and Analysis Software - CCDC. (n.d.). Retrieved from [Link]

-

Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). Retrieved from [Link]

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2018). Crystal Growth & Design, 18(10), 6039-6051. Retrieved from [Link]

-

Free Crystal Structure Visualization Software - CCDC. (n.d.). Retrieved from [Link]

-

Hydrogen-bond formation in nitroanilines: the first step in designing acentric materials. (1986). Journal of the American Chemical Society, 108(22), 6889-6896. Retrieved from [Link]

-

Mercury (crystallography) - Wikipedia. (n.d.). Retrieved from [Link]

-

Unexpected Polymorphism in Nitroanilines. (2006). Retrieved from [Link]

-

Nonlinear optical properties of p-nitroaniline: An ab initio time-dependent coupled perturbed Hartree--Fock study. (1993). The Journal of Chemical Physics, 98(5), 4009-4021. Retrieved from [Link]

-

A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. (2016). The Journal of Physical Chemistry C, 120(3), 1859-1868. Retrieved from [Link]

-

How to: Unlock crystal structure secrets with Mercury - YouTube. (2024). Retrieved from [Link]

-

Mercury 4.0: from visualization to analysis, design and prediction. (2019). Journal of Applied Crystallography, 52(Pt 3), 646-650. Retrieved from [Link]

-

hydrogen-bonded sheets in 4-iodo-3-nitroaniline. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(10), o1150-o1152. Retrieved from [Link]

-

Investigation of third order nonlinear optical properties of meta-Nitroaniline single crystal. (2025). Retrieved from [Link]

-

ANOMALOUSLY HIGH NONLINEAR OPTICAL EFFECTS IN m‐NITROANILINE. (1971). Applied Physics Letters, 18(9), 387-389. Retrieved from [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

-

5-Methyl-2-nitroaniline. (2025). IUCrData, 10(x), x250747. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1563-1568. Retrieved from [Link]

-

Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. (2018). Molecules, 23(11), 2991. Retrieved from [Link]

-

Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline. (2002). Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1029-1036. Retrieved from [Link]

-

Unexpected Polymorphism in Nitroanilines. (n.d.). Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Importance of O...N interaction between nitro groups in crystals. (2025). Retrieved from [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). Retrieved from [Link]

-

How to grow crystals for X-ray crystallography. (2024). Crystallography Reviews, 30(3), 205-224. Retrieved from [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021). Crystals, 11(11), 1361. Retrieved from [Link]

-

π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. (2019). ChemBioChem, 20(19), 2493-2497. Retrieved from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

-

Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. (2014). Retrieved from [Link]

-

Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). Retrieved from [Link]

-

Nitroaniline Derivatives of 2-Oxo-1-naphthylideneamines—Molecular Self-Assembling via C―H…O Intermolecular Hydrogen Bonds and Stabilization of O―H…N and N―H…O Tautomers in Solution and Solid State. (2004). Structural Chemistry, 15(6), 587-598. Retrieved from [Link]

-

Substituent effects on the physical properties and pKa of aniline. (2000). Journal of Molecular Structure: THEOCHEM, 507(1-3), 1-13. Retrieved from [Link]

-

geometry of 2-methyl-5-nitroaniline. (n.d.). Retrieved from [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved from [Link]

-

Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. (2013). Journal of Polymer Research, 20(9), 239. Retrieved from [Link]

-

Refinement of the crystal structure of p-nitroaniline hydrochloride, (NO2C6H4NH3)Cl. (2005). Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 329-330. Retrieved from [Link]

-

Structures of para-nitroaniline and its methyl substituted derivatives used in our work. (n.d.). Retrieved from [Link]

-

Introducing Cambridge Structural Database 6.00. (2025). Retrieved from [Link]

-

Chemical structure searching - Access Structures - CCDC. (n.d.). Retrieved from [Link]